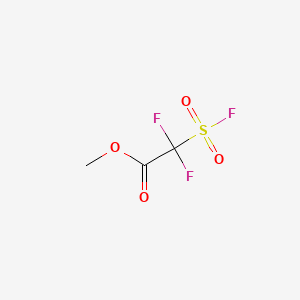

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2,2-difluoro-2-fluorosulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O4S/c1-10-2(7)3(4,5)11(6,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJCAQADCPTHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338209 | |

| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-15-9 | |

| Record name | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2,2-DIFLUORO-2-(FLUOROSULFONYL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Sulfonation of Methyl Difluoroacetate

The most widely reported method involves sulfonation of methyl 2,2-difluoroacetate using fluorosulfonyl chloride (FSO₂Cl). In a representative procedure, methyl difluoroacetate (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen at 0°C. FSO₂Cl (1.2 equiv) is added dropwise, followed by triethylamine (TEA, 2.0 equiv) to neutralize HCl byproducts. The reaction proceeds at room temperature for 12 hours, yielding MDFA after aqueous workup and vacuum distillation (85% yield).

Key Variables :

-

Temperature : Reactions initiated at 0°C minimize side reactions like ester hydrolysis.

-

Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility without participating in nucleophilic substitution.

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| FSO₂Cl Equivalents | 1.2 | Maximizes conversion |

| TEA Equivalents | 2.0 | Prevents acid degradation |

| Reaction Time | 12 h | Balances completion vs. side products |

Acid-Catalyzed Esterification of 2,2-Difluoro-2-(Fluorosulfonyl)Acetic Acid

An alternative route begins with 2,2-difluoro-2-(fluorosulfonyl)acetic acid, which is esterified with methanol under acidic conditions. Concentrated sulfuric acid (0.5 equiv) catalyzes the reaction at reflux (65°C) for 6 hours, achieving 78% yield. This method avoids handling FSO₂Cl but requires stringent drying to prevent hydrolysis of the fluorosulfonyl group.

Mechanistic Insight :

Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol. The fluorosulfonyl group’s electron-withdrawing nature accelerates esterification but complicates purification due to hygroscopicity.

Halogen Exchange Reactions

Methyl 2,2-difluoro-2-chloroacetate undergoes halogen exchange with potassium fluoride (KF) in the presence of sulfur dioxide (SO₂) at 100°C. This two-step process first generates the sulfite intermediate, which is fluorinated using SO₂F₂ gas. While less common, this approach offers a pathway when FSO₂Cl is unavailable (65% yield).

Reaction Scheme :

Optimization of Reaction Conditions

Solvent Effects

Non-polar solvents (e.g., toluene) reduce hydrolysis but slow reaction kinetics. DCM strikes a balance between solubility and reactivity, as evidenced by NMR monitoring.

Catalytic Additives

Boron trifluoride etherate (BF₃·OEt₂) enhances sulfonation efficiency by coordinating to carbonyl oxygen, increasing electrophilicity. Yields improve to 89% with 0.1 equiv BF₃.

Temperature Gradients

A stepwise temperature profile (0°C → 25°C over 2 h) minimizes exothermic side reactions while ensuring complete conversion. Isothermal conditions at 0°C result in incomplete FSO₂Cl consumption.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enable precise control over exothermic sulfonation steps, reducing thermal degradation. Pilot-scale trials demonstrate 92% yield at 10 kg/day throughput.

Purification Challenges

Distillation under reduced pressure (10 mmHg, 80°C) separates MDFA (bp 112°C) from methyl difluoroacetate (bp 68°C). Silica gel chromatography is avoided industrially due to scalability issues.

Purity Standards :

-

NMR : δ¹⁹F NMR should show singlets at −72.4 ppm (SO₂F) and −110.2 ppm (CF₂).

-

HPLC : >99% purity required for synthetic applications.

Comparative Analysis of Methodologies

| Method | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|

| Direct Sulfonation | 85 | High | FSO₂Cl toxicity |

| Acid Esterification | 78 | Moderate | Corrosive acids |

| Halogen Exchange | 65 | Low | SO₂F₂ handling |

Trade-offs : Direct sulfonation offers the best yield and scalability but requires rigorous safety protocols for FSO₂Cl. Acid esterification is safer but less efficient .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various types of reactions, including:

Trifluoromethylation: It acts as a reagent for the trifluoromethylation of alkyl halides.

Perfluoroalkylation: It is used for the perfluoroalkylation of aryl iodides and bromides

Common Reagents and Conditions:

Trifluoromethylation: Common reagents include alkyl halides, and the reaction is typically carried out under anhydrous conditions with a suitable base.

Perfluoroalkylation: Aryl iodides and bromides are common substrates, and the reaction often requires the presence of a copper catalyst

Major Products:

Trifluoromethylation: The major products are trifluoromethylated alkyl compounds.

Perfluoroalkylation: The major products are perfluoroalkylated aryl compounds

Aplicaciones Científicas De Investigación

Applications in Synthetic Chemistry

1. Trifluoromethylation of Alkyl Halides

MDFA is primarily utilized as a reagent for the trifluoromethylation of alkyl halides. This reaction allows for the introduction of trifluoromethyl groups into organic molecules, which can significantly enhance their biological activity and chemical properties. The trifluoromethylation process typically involves the reaction of MDFA with alkyl halides under suitable conditions to yield trifluoromethylated products .

2. Perfluoroalkylation of Aryl Iodides and Bromides

In addition to its use in trifluoromethylation, MDFA serves as a reagent for perfluoroalkylation reactions involving aryl iodides and bromides. This application is particularly valuable in the synthesis of fluorinated compounds that exhibit unique properties due to the presence of fluorine atoms .

3. Source of Difluorocarbene

MDFA is recognized as an efficient source of difluorocarbene, a reactive intermediate used in various chemical transformations. Under specific conditions (high concentration and temperature), MDFA generates difluorocarbene that can react with alkenes to form difluorocyclopropanes. For instance, when reacting with n-butyl acrylate, yields of up to 76% of difluorocyclopropane products have been reported .

Case Study 1: Difluorocyclopropane Synthesis

In a study examining the reactivity of MDFA as a difluorocarbene source, researchers reported that using only two equivalents of MDFA with n-butyl acrylate led to a significant yield (76%) of difluorocyclopropane after two days at elevated temperatures. This demonstrates the efficiency of MDFA in generating difluorinated products under mild conditions .

Case Study 2: Ylide Formation

Another notable application involves the formation of difluoromethylene triphenylphosphonium ylide from the reaction of difluorocarbene generated by MDFA with triphenylphosphine. This ylide can subsequently react with aldehydes and ketones to produce 1,1-difluoroalkenes. The weak binding observed between difluorocarbene and triphenylphosphine suggests that this reaction can proceed efficiently under appropriate conditions .

Summary Table of Applications

| Application | Description | Yield/Outcome |

|---|---|---|

| Trifluoromethylation | Introduction of trifluoromethyl groups into organic molecules | Varies based on substrate |

| Perfluoroalkylation | Fluorination of aryl iodides and bromides | Produces fluorinated compounds |

| Difluorocarbene Generation | Source for generating reactive difluorocarbene | Up to 76% yield in specific cases |

| Ylide Formation | Reaction with triphenylphosphine to form ylide | Efficient formation of difluoroalkenes |

Mecanismo De Acción

The mechanism by which methyl 2,2-difluoro-2-(fluorosulfonyl)acetate exerts its effects involves the generation of difluorocarbene intermediates. These intermediates are highly reactive and can insert into various chemical bonds, facilitating the formation of trifluoromethyl and perfluoroalkyl groups. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparación Con Compuestos Similares

Trimethylsilyl 2,2-Difluoro-2-(Fluorosulfonyl)Acetate (TFDA)

Structural and Reactivity Comparison

- Structure : TFDA replaces MDFA’s methyl ester group with a trimethylsilyl (TMS) group. This modification enhances thermal stability but introduces sensitivity to moisture and nucleophiles .

- Reactivity : Both MDFA and TFDA generate CF₂ via decarboxylation. Under comparable conditions (e.g., 2 equivalents of reagent, 100–120°C), MDFA achieves similar yields to TFDA in cyclopropanation reactions. For example, MDFA produced a 76% yield of difluorocyclopropane from n-butyl acrylate after 48 hours, matching TFDA’s performance .

- Handling : MDFA avoids the challenges of TMS group removal post-reaction, simplifying purification .

Table 1: MDFA vs. TFDA in Cyclopropanation

Sodium Trifluoroacetate (CF₃CO₂Na)

Mechanistic and Practical Differences

- CF₂ Generation : Sodium trifluoroacetate requires transition-metal catalysts (e.g., CuI) to decompose into CF₂, limiting its utility in metal-sensitive reactions . In contrast, MDFA generates CF₂ thermally without catalysts .

- Substrate Scope : MDFA outperforms CF₃CO₂Na in reactions with electron-deficient alkenes. For example, CF₃CO₂Na fails to cyclopropanate unreactive substrates like n-butyl acrylate, whereas MDFA achieves high yields .

Table 2: MDFA vs. Sodium Trifluoroacetate

Bromodifluoroacetate Salts (BrCF₂CO₂Li/Na)

Emerging Alternatives

- Bromodifluoroacetate salts, such as BrCF₂CO₂Li, are gaining attention due to their ease of handling and metal-free CF₂ generation. However, they require strong bases (e.g., KHMDS) and exhibit slower reaction kinetics compared to MDFA .

Actividad Biológica

Overview

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) is a synthetic compound notable for its unique structural features and potential applications in organic chemistry and medicinal chemistry. Its molecular formula is with a molecular weight of 192.11 g/mol. MDFA has garnered attention for its biological activity, particularly as a source of difluorocarbene, which has implications in various chemical reactions and potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 192.11 g/mol

- CAS Number : 680-15-9

- Assay Purity : ≥ 93% (NMR)

Biological Activity

MDFA exhibits significant biological activity primarily through its ability to generate difluorocarbene under specific conditions, such as high concentration and temperature. This property allows it to participate in various chemical transformations that are valuable in synthetic organic chemistry.

Carbene Reactivity

MDFA acts as an efficient source of difluorocarbene, comparable to trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). For instance, in reactions involving n-butyl acrylate, MDFA yielded a difluorocyclopropane product with a notable efficiency of 76% after two days . This demonstrates its utility in synthesizing complex fluorinated compounds.

Applications in Research

MDFA has been explored for its potential applications in various fields:

- Organic Synthesis : It serves as a reagent for the trifluoromethylation of alkyl halides and perfluoroalkylation of aryl iodides and bromides .

- Material Science : Research indicates that MDFA can improve the performance of lithium-ion batteries, particularly in enhancing the properties of LiCoO₂/graphite pouch cells .

- Medicinal Chemistry : The compound's reactivity profile suggests potential applications in developing pharmaceuticals, especially those requiring fluorinated motifs for enhanced biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity and synthetic utility of MDFA:

- Difluoromethylene Ylide Generation : A study demonstrated the use of MDFA to generate difluoromethylene triphenylphosphonium ylide in situ, showcasing its versatility as a difluorocarbene source .

- Antimalarial Research : The incorporation of fluorinated compounds like MDFA into drug development has shown promise against malaria parasites by targeting specific metabolic pathways .

Comparative Analysis with Other Compounds

The following table summarizes key differences between MDFA and other related compounds:

| Compound Name | Source of Difluorocarbene | Reaction Yield (%) | Applications |

|---|---|---|---|

| This compound (MDFA) | Yes | 76% (with n-butyl acrylate) | Organic synthesis, battery technology |

| Trimethylsilyl 2,2-Difluoro-2-(Fluorosulfonyl)Acetate (TFDA) | Yes | Varies | Organic synthesis |

| Difluorodiazirine | Yes | Not specified | Organic synthesis |

Q & A

Q. What are the standard synthetic protocols for using Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) in trifluoromethylation reactions?

MDFA is widely employed as a trifluoromethylating agent for alkyl halides and aryl iodides/bromides. A typical protocol involves:

- Reaction Setup : Mix MDFA with substrates (e.g., aryl halides) in polar aprotic solvents like DMF or DMPU under inert atmospheres.

- Catalysis : Use Cu(I) salts (e.g., CuI) to facilitate electron transfer, enabling CF₃ group transfer. For example, in PET imaging ligand synthesis, CuI and DMPU are critical for coupling MDFA with iodinated intermediates .

- Temperature : Reactions often proceed at elevated temperatures (100–150°C), particularly in microwave-assisted systems .

- Workup : Quench with aqueous solutions (e.g., NaHCO₃) to neutralize acidic byproducts.

Q. What safety precautions are critical when handling MDFA?

MDFA is corrosive (H314) and flammable (H226). Key precautions include:

- Storage : Keep in airtight containers at ambient temperatures, away from bases and oxidizers .

- Personal Protection : Use nitrile gloves, face shields, and fume hoods to avoid skin/eye contact and inhalation .

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and avoid water, which may exacerbate reactivity .

Q. How does MDFA’s reactivity compare to other difluorocarbene precursors (e.g., TFDA or BrCF₂CO₂Li)?

MDFA generates difluorocarbene (CF₂) via thermal decomposition, competing with reagents like TFDA (trimethylsilyl variant) and bromodifluoroacetate salts. Key distinctions:

- Reactivity Profile : MDFA requires higher temperatures (≥100°C) for CF₂ release compared to TFDA, which reacts under milder conditions with NaF .

- Byproduct Management : MDFA produces SO₂ and CO₂, necessitating efficient gas scrubbing, whereas BrCF₂CO₂Li avoids sulfur byproducts but requires metal catalysts .

Advanced Research Questions

Q. What strategies optimize difluorocarbene generation from MDFA under mild conditions?

Recent advances focus on organocatalytic systems to replace traditional inorganic catalysts (e.g., NaF):

- Organic Fluorides : Tetrabutylammonium fluoride (TBAF) lowers activation energy, enabling CF₂ generation at 60–80°C .

- Solvent Engineering : Using DMPU or diglyme enhances reaction efficiency by stabilizing intermediates and reducing side reactions .

- Microwave Assistance : Short, high-temperature pulses (150°C, 15 min) improve yield in cyclopropanation reactions .

Q. How can researchers address competing decomposition pathways in MDFA-mediated cyclopropanation?

Decomposition (e.g., SO₂ release) is a major challenge in electron-rich systems. Mitigation strategies include:

- Substrate Design : Replace allyl acetates with stabilized alkenoates (e.g., cinnamyl derivatives) to reduce carbene dimerization .

- Additive Screening : Hexafluoroisopropanol (HFIP) suppresses side reactions by hydrogen-bonding with reactive intermediates .

- Real-Time Monitoring : In situ FTIR or GC-MS tracks CF₂ concentration, enabling dynamic adjustment of reaction parameters .

Q. What computational methods predict MDFA’s reactivity in novel fluorination reactions?

- DFT Calculations : Modeling MDFA’s decomposition pathway (e.g., transition states for SO₂/CO₂ release) identifies optimal conditions for CF₂ transfer .

- Machine Learning : Training datasets on fluorination yields (substrate + catalyst + solvent) predict viable reaction routes .

- Solvent Parameter Analysis : Hansen solubility parameters correlate solvent choice with MDFA’s stability, reducing premature decomposition .

Methodological Challenges and Data Contradictions

- Contradiction in Cyclopropanation Efficiency : reports decomposition of electron-rich alkenes with MDFA, while highlights successful cyclopropanation using stabilized substrates. Resolution lies in substrate pre-functionalization (e.g., electron-withdrawing groups) to balance reactivity .

- Thermal Stability vs. Reactivity : MDFA’s high boiling point (117–118°C) supports high-temperature applications (e.g., battery electrolytes) but complicates low-temperature syntheses. Hybrid systems with TFDA or BrCF₂CO₂Li address this .

Key Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 117–118°C | |

| Density | 1.509 g/mL | |

| Flash Point | 47°C | |

| Molecular Weight | 192.11 g/mol | |

| Hazard Class | Corrosive (UN2920, PG II) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.